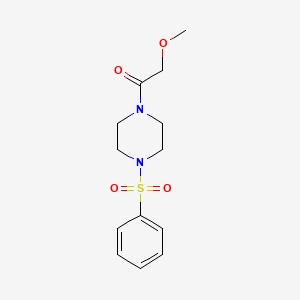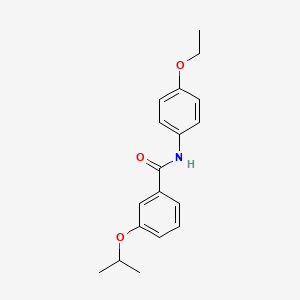
1-(methoxyacetyl)-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxyacetyl)-4-(phenylsulfonyl)piperazine, also known as MAPS, is a chemical compound that has been studied for its potential use in scientific research. MAPS belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(methoxyacetyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, making it a promising target for the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to increase neurogenesis in the hippocampus, which may play a role in its antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(methoxyacetyl)-4-(phenylsulfonyl)piperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor. This makes it a useful tool for studying the receptor's function and pharmacology. However, one limitation of using this compound is that it may have off-target effects on other receptors, which could complicate the interpretation of results.
Future Directions
There are a number of future directions for research on 1-(methoxyacetyl)-4-(phenylsulfonyl)piperazine. One area of research that is currently being explored is its potential use as a therapeutic agent for depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of this compound in humans.
Another area of research that is of interest is the development of new compounds based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop compounds with improved pharmacological properties and fewer side effects.
Conclusion:
In conclusion, this compound is a promising compound that has been studied for its potential use in scientific research. Its high affinity for the serotonin 5-HT1A receptor makes it a useful tool for studying the receptor's function and pharmacology. This compound has also shown potential as a therapeutic agent for depression and anxiety disorders. Further research is needed to fully understand the mechanism of action and potential uses of this compound.
Synthesis Methods
The synthesis of 1-(methoxyacetyl)-4-(phenylsulfonyl)piperazine involves the reaction of 4-(phenylsulfonyl)piperazine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure this compound.
Scientific Research Applications
1-(methoxyacetyl)-4-(phenylsulfonyl)piperazine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a tool for studying the serotonin 5-HT1A receptor. This compound has been shown to bind to this receptor with high affinity, making it a useful tool for studying the receptor's function and pharmacology.
Another area of research where this compound has shown promise is in the treatment of depression and anxiety disorders. Studies have shown that this compound has antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a therapeutic agent for these conditions.
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-11-13(16)14-7-9-15(10-8-14)20(17,18)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFHXUCOWKXUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)
![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)
![N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5862830.png)


![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)


![N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)
![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)